Differential Contribution to Bioactivity vs. Hydroxysafflor Yellow A (HSYA) in Herb Pair Formulations
While both compounds are key actives in safflower, AHSYB's contribution to the total bioactivity of specific herb pairs differs significantly from that of its analog, HSYA. This study provides quantitative evidence for their non-redundant roles, underscoring that AHSYB is not a minor or interchangeable component [1].
| Evidence Dimension | Contribution degree to antiplatelet/anticoagulation activity in herb pair formulations (Ranked order) |
|---|---|
| Target Compound Data | CF-GL > CF-PS > CF-AS > CF-SL > CF-SM > CF-AR > CF-GR > CF |
| Comparator Or Baseline | HSYA: CF-GR > CF-SL > CF-AS > CF-AR > CF-AS > CF-GL > CF-SM > CF |
| Quantified Difference | Rank order is completely different between the two compounds |
| Conditions | Selective knock-out using prep-HPLC followed by antiplatelet and anticoagulation bioassays on a series of 8 safflower-containing herb pair extracts |
Why This Matters
This demonstrates that AHSYB has a unique pharmacodynamic profile that is not mirrored by the more abundant HSYA, making its specific inclusion and quantification essential for rigorous studies of safflower formulations.
- [1] Qu, C., et al. (2016). Comparative Analysis of the Effects of Hydroxysafflor Yellow A and Anhydrosafflor Yellow B in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach. Molecules, 21(11), 1480. View Source
